![molecular formula C16H10Cl2N2O4S B14509920 3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) CAS No. 63316-08-5](/img/structure/B14509920.png)
3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) is a complex organic compound characterized by its unique structure, which includes benzoxazole rings and sulfanediyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) typically involves the reaction of 6-chloro-1,3-benzoxazol-2(3H)-one with a sulfanediylbis(methylene) precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of methoxy-substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of microbial growth or the modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)
- 4,4’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)
Uniqueness
3,3’-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one) is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63316-08-5 |
|---|---|
Molekularformel |
C16H10Cl2N2O4S |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
6-chloro-3-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methylsulfanylmethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-9-1-3-11-13(5-9)23-15(21)19(11)7-25-8-20-12-4-2-10(18)6-14(12)24-16(20)22/h1-6H,7-8H2 |
InChI-Schlüssel |
KDZPONCLMLQYFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CSCN3C4=C(C=C(C=C4)Cl)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


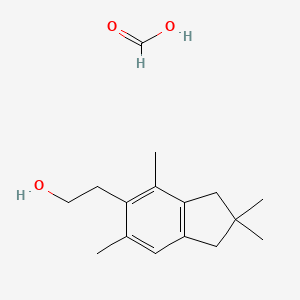
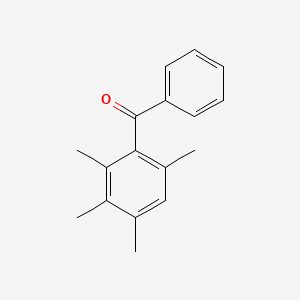
![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)
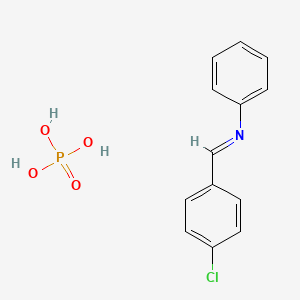

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)

![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
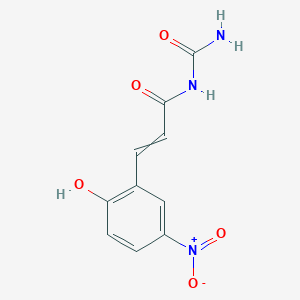
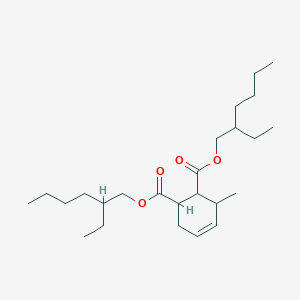
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)



